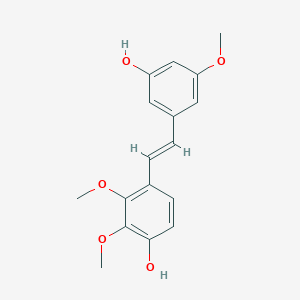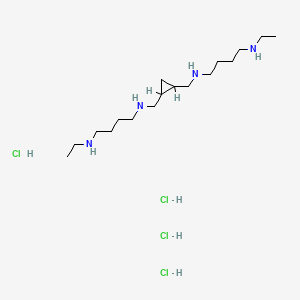
CGC-11098
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGC-11098 is a polyamine analogue, a class of compounds known for their role in various biological processes. Polyamines are naturally occurring intracellular polycations essential for the viability and growth of eukaryotes. This compound, along with other polyamine analogues, has been studied for its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
The synthesis of CGC-11098 involves the preparation of polyamine analogues. These compounds are typically synthesized through a series of chemical reactions that introduce specific functional groups to the polyamine backbone. The preparation method for this compound includes the use of cycloalkyl or alkene groups between the second and third amine positions . The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques similar to those used for other polyamine analogues .
Analyse Des Réactions Chimiques
CGC-11098 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding amine oxides, while reduction can yield the corresponding amines .
Applications De Recherche Scientifique
In chemistry, it is used to study the structural constraints of polyamine block of strongly rectifying mutant potassium channels . In biology, CGC-11098 has been shown to induce nucleosomal array oligomerization and inhibit yeast cell growth, making it a valuable tool for studying chromatin structure and function . In medicine, this compound is being investigated for its potential as an anti-cancer agent due to its ability to modulate polyamine metabolism and inhibit tumor cell growth . Additionally, this compound has applications in industry, particularly in the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of CGC-11098 involves its interaction with polyamine metabolic pathways. This compound competes with natural polyamines for intracellular binding sites, thereby modulating polyamine biosynthesis and catabolism . This modulation can lead to the inhibition of tumor cell growth and the induction of nucleosomal array oligomerization . The molecular targets of this compound include various enzymes involved in polyamine metabolism, such as ornithine decarboxylase and spermidine/spermine N1-acetyltransferase .
Comparaison Avec Des Composés Similaires
CGC-11098 is part of a group of polyamine analogues that include CGC-11047, CGC-11093, and CGC-11099 . These compounds share similar structural features, such as the presence of cycloalkyl or alkene groups between specific amine positions . this compound is unique in its specific configuration and functional groups, which contribute to its distinct biological activities . Compared to other polyamine analogues, this compound has shown a higher potency in inducing nucleosomal array oligomerization and inhibiting yeast cell growth .
Propriétés
Numéro CAS |
306292-64-8 |
|---|---|
Formule moléculaire |
C17H42Cl4N4 |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
N-ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride |
InChI |
InChI=1S/C17H38N4.4ClH/c1-3-18-9-5-7-11-20-14-16-13-17(16)15-21-12-8-6-10-19-4-2;;;;/h16-21H,3-15H2,1-2H3;4*1H |
Clé InChI |
AXRCRLGWQBZVSB-UHFFFAOYSA-N |
SMILES |
CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl |
SMILES canonique |
CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl |
| 306292-65-9 | |
Synonymes |
3,8,13,18-tetraaza-10,11-((E)-1,2-cyclopropyl)eicosane tetrahydrochloride SL-11093 SL11093 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


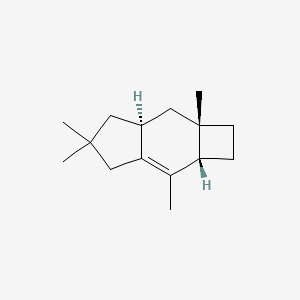
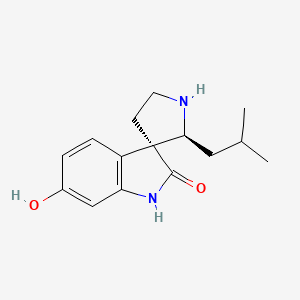

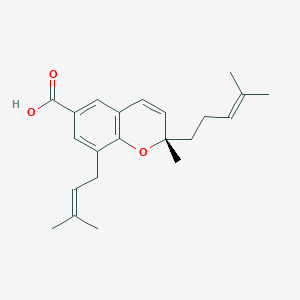
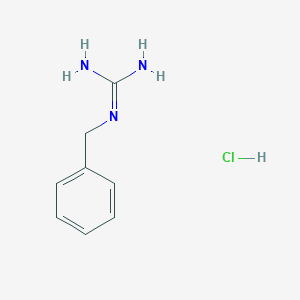
![(4R,6S,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1250762.png)
![Methyl 8-(pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodec-4-yl)octanoate](/img/structure/B1250765.png)
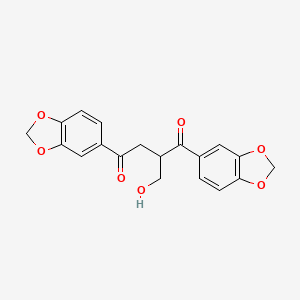
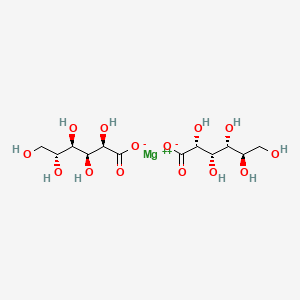

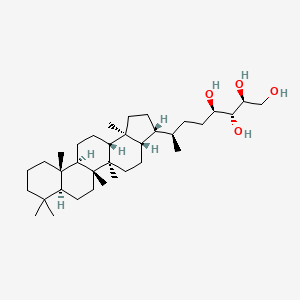
![trisodium;hydroxy-[4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]-1-phosphonatobutyl]phosphinate](/img/structure/B1250770.png)
